2-Bromo-4-chloro-1-fluorobenzene

Catalog No.
S673592
CAS No.
1996-30-1
M.F
C6H3BrClF
M. Wt
209.44 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-1-fluorobenzene

CAS Number

1996-30-1

Product Name

2-Bromo-4-chloro-1-fluorobenzene

IUPAC Name

2-bromo-4-chloro-1-fluorobenzene

Molecular Formula

C6H3BrClF

Molecular Weight

209.44 g/mol

InChI

InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H

InChI Key

YFFUYGSLQXVHMB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)F

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)F

2-Bromo-4-chloro-1-fluorobenzene (CAS: 1996-30-1) is an aromatic organic compound belonging to the class of halobenzenes. It is a synthetic compound, not found naturally, and is primarily used as an intermediate in organic synthesis [].


Molecular Structure Analysis

The key feature of the molecule is the benzene ring, a six-membered carbon ring with alternating single and double bonds, offering aromatic character. At specific positions on the ring, three halogen atoms are attached: a bromine atom at the second position, a chlorine atom at the fourth position, and a fluorine atom at the first position. This arrangement is denoted by the numbering system (2-bromo-4-chloro-1-fluorobenzene) and reflects their placement relative to each other on the ring [].

The presence of these halogen atoms influences the molecule's electronic properties. Bromine and chlorine are electron-withdrawing substituents, slightly reducing the electron density in the ring. Fluorine, on the other hand, is a weaker electron-withdrawing group but can participate in hydrogen bonding due to its high electronegativity.


Chemical Reactions Analysis

Synthesis of 2-bromo-4-chloro-1-fluorobenzene can be achieved through various methods. One reported route involves the reaction of 1-bromo-5-chloro-2-fluoro-4-iodobenzene with a trialkyltin hydride []. However, specific details regarding reaction conditions and yields are not readily available in scientific literature.

Due to its reactive halogen substituents, 2-bromo-4-chloro-1-fluorobenzene can potentially undergo various substitution reactions. For instance, it could react with nucleophiles (electron-donating species) to replace the halogen atoms with other functional groups. The specific reaction conditions and product formation would depend on the type of nucleophile and reaction parameters.


Physical And Chemical Properties Analysis

Several physical properties of 2-bromo-4-chloro-1-fluorobenzene are available from commercial suppliers [].

  • Appearance: Clear colorless to pale yellow liquid [].
  • Melting point: Data not available.
  • Boiling point: 180 °C (literature) [].
  • Density: 1.719 g/mL at 25 °C (literature) [].
  • Refractive index: 1.5510-1.5560 @ 20 °C [].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-1-fluorobenzene

Dates

Modify: 2023-08-15

Explore Compound Types